

# St 587 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **St 587**

Cat. No.: **B1682476**

[Get Quote](#)

An In-depth Technical Guide to the Core Chemical Structure and Properties of **St 587**

This document is intended for researchers, scientists, and drug development professionals.

## Introduction

**St 587** is a potent and highly selective alpha-1-adrenoceptor agonist. Its chemical name is 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine. As a selective agonist for alpha-1-adrenergic receptors, **St 587** is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to **St 587**.

## Chemical Structure and Properties

The chemical structure and known properties of **St 587** are summarized below.

Chemical Structure:

IUPAC Name: 2-[(2-chloro-5-trifluoromethylphenyl)imino]imidazolidine

SMILES: C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1

Molecular Formula: C<sub>10</sub>H<sub>9</sub>ClF<sub>3</sub>N<sub>3</sub>

Molecular Weight: 279.65 g/mol

### Chemical Structure Diagram:

A central five-membered imidazolidine ring with two nitrogen atoms. One of the ring carbons is double-bonded to an exocyclic nitrogen atom. This exocyclic nitrogen is bonded to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position relative to the point of attachment of the imino group.

## Physicochemical Properties

Quantitative data on the physical properties of **St 587**, such as melting point and solubility, are not readily available in the public domain.

| Property            | Value                                                          |
|---------------------|----------------------------------------------------------------|
| Molecular Formula   | C <sub>10</sub> H <sub>9</sub> ClF <sub>3</sub> N <sub>3</sub> |
| Molecular Weight    | 279.65 g/mol                                                   |
| IUPAC Name          | 2-[(2-chloro-5-trifluoromethylphenyl)imino]imidazolidine       |
| SMILES              | C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1                            |
| Melting Point       | Data not available                                             |
| Solubility          | Data not available                                             |
| Physical Appearance | Data not available                                             |

## Pharmacological Properties

| Property | Value                       |
|----------|-----------------------------|
| Target   | Alpha-1 Adrenergic Receptor |
| Activity | Selective Agonist           |

## Synthesis

A probable synthesis method for **St 587** can be adapted from protocols for similar 2-iminoimidazolidine derivatives. The general approach involves the condensation of a

substituted phenylisothiocyanate with ethylenediamine.

## Probable Synthesis Protocol

- Step 1: Synthesis of 1-(2-chloro-5-trifluoromethylphenyl)thiourea.
  - Dissolve 2-chloro-5-(trifluoromethyl)aniline in a suitable solvent such as ethanol.
  - Add an equimolar amount of ammonium thiocyanate and heat the mixture to reflux for several hours.
  - Monitor the reaction by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
  - Collect the solid by filtration, wash with water, and dry to yield 1-(2-chloro-5-trifluoromethylphenyl)thiourea.
- Step 2: S-methylation of the thiourea derivative.
  - Suspend the 1-(2-chloro-5-trifluoromethylphenyl)thiourea in a solvent like acetone.
  - Add an equimolar amount of methyl iodide and stir the mixture at room temperature.
  - The reaction progress can be monitored by TLC.
  - Once the reaction is complete, the S-methylisothiourea hydroiodide salt is formed.
- Step 3: Cyclization with ethylenediamine.
  - To the S-methylisothiourea hydroiodide salt, add an excess of ethylenediamine.
  - Heat the mixture to reflux for several hours.
  - After cooling, the excess ethylenediamine is removed under reduced pressure.
  - The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The crude product can be purified by column chromatography on silica gel to afford **St 587**.

## Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **St 587**.

### In Vivo Assessment of Pressor Activity in Pithed Rats

This protocol is designed to evaluate the alpha-1-adrenoceptor-mediated vasoconstrictor effects of **St 587** in the absence of central nervous system and reflex cardiovascular control.

### Materials and Reagents

- Male Wistar rats (250-300 g)
- Urethane (for anesthesia)
- **St 587**
- Prazosin (selective alpha-1 antagonist)
- Yohimbine (selective alpha-2 antagonist)
- Saline (0.9% NaCl)
- Heparin
- Tracheal cannula
- Carotid artery cannula connected to a pressure transducer
- Jugular vein cannula for drug administration
- Pithing rod (a steel rod)

- Ventilator
- Data acquisition system

## Methodology

- Animal Preparation:
  - Anesthetize the rat with urethane (1.25 g/kg, i.p.).
  - Insert a tracheal cannula and ventilate the animal with a rodent ventilator.
  - Cannulate the left carotid artery for continuous measurement of blood pressure and the right jugular vein for intravenous drug administration.
  - Administer heparin (1000 IU/kg, i.v.) to prevent blood clotting.
- Pithing Procedure:
  - Insert the pithing rod through the orbit and foramen magnum down the spinal canal to destroy the brain and spinal cord.
  - Confirm successful pithing by the absence of respiratory movements and a stable, low blood pressure.
- Experimental Procedure:
  - Allow the preparation to stabilize for 20 minutes.
  - Administer cumulative doses of **St 587** (e.g., 0.1, 0.3, 1, 3, 10 µg/kg, i.v.) and record the pressor responses (increase in mean arterial pressure).
  - To confirm the involvement of alpha-1 adrenoceptors, pretreat a separate group of pithed rats with prazosin (e.g., 0.1 mg/kg, i.v.) 15 minutes before administering the **St 587** dose-response curve.
  - To assess selectivity, pretreat another group with the alpha-2 antagonist yohimbine (e.g., 1 mg/kg, i.v.) before the **St 587** dose-response curve.

- Data Analysis:
  - Express the pressor responses as the change in mean arterial pressure ( $\Delta$ MAP) in mmHg.
  - Construct dose-response curves for **St 587** in the absence and presence of the antagonists.
  - Calculate the  $ED_{50}$  (dose producing 50% of the maximal response) for **St 587**.

## In Vitro Alpha-1 Adrenoceptor Binding Assay

This protocol details a radioligand binding assay to determine the affinity of **St 587** for alpha-1-adrenoceptors using [ $^3$ H]prazosin.

### Materials and Reagents

- Rat brain cortex or other tissue rich in alpha-1 adrenoceptors
- [ $^3$ H]prazosin (specific activity ~80 Ci/mmol)
- **St 587**
- Phentolamine (for non-specific binding determination)
- Tris-HCl buffer (50 mM, pH 7.4)
- Homogenizer
- Centrifuge
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

### Methodology

- Membrane Preparation:

- Dissect the tissue (e.g., rat brain cortex) on ice and homogenize in ice-cold Tris-HCl buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
- Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
- Finally, resuspend the pellet in assay buffer at a protein concentration of approximately 0.5 mg/mL.

- Binding Assay:
  - Set up assay tubes containing:
    - 100 µL of [<sup>3</sup>H]prazosin (final concentration ~0.2 nM)
    - 50 µL of various concentrations of **St 587** (e.g., 10<sup>-10</sup> to 10<sup>-4</sup> M) or buffer (for total binding) or 10 µM phentolamine (for non-specific binding).
    - 850 µL of the membrane preparation.
  - Incubate the tubes at 25°C for 30 minutes.
- Filtration and Counting:
  - Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
  - Wash the filters three times with 5 mL of ice-cold buffer.
  - Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
  - Measure the radioactivity in a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of **St 587** to generate a competition curve.
- Determine the  $IC_{50}$  value (the concentration of **St 587** that inhibits 50% of specific  $[^3H]$ prazosin binding).
- Calculate the equilibrium dissociation constant ( $K_i$ ) for **St 587** using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of  $[^3H]$ prazosin and  $K_d$  is its dissociation constant.

## Visualizations

### Signaling Pathway of Alpha-1 Adrenoceptors



[Click to download full resolution via product page](#)

Caption: Alpha-1 adrenoceptor signaling pathway activated by **St 587**.

### Experimental Workflow: In Vivo Pithed Rat Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the in vivo assessment of **St 587** pressor activity.

# Experimental Workflow: In Vitro Binding Assay

## Membrane Preparation



## Binding Assay



## Data Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro alpha-1 adrenoceptor binding assay.

## Conclusion

**St 587** is a valuable research tool for studying the pharmacology of alpha-1-adrenergic receptors. This guide has provided a summary of its known chemical and pharmacological properties, along with detailed protocols for its synthesis and characterization. The provided workflows and signaling pathway diagram offer a clear visual representation of the experimental processes and mechanism of action. Further research is warranted to fully elucidate the physicochemical properties of **St 587** and to explore its full therapeutic potential.

- To cite this document: BenchChem. [St 587 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682476#st-587-chemical-structure-and-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)